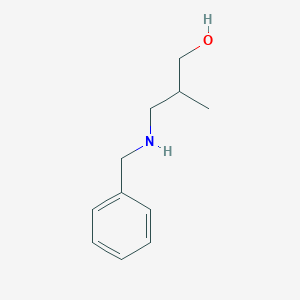

3-(Benzylamino)-2-methylpropan-1-ol

Descripción

3-(Benzylamino)-2-methylpropan-1-ol is an amino alcohol derivative characterized by a propanol backbone substituted with a benzylamino group at position 3 and a methyl group at position 2. Its molecular formula is C₁₁H₁₇NO, and its molecular weight is approximately 179.26 g/mol. The compound’s structure, featuring both polar (hydroxyl, amine) and nonpolar (benzyl, methyl) groups, confers unique physicochemical properties, such as moderate water solubility and lipophilicity. This balance makes it a versatile intermediate in pharmaceutical synthesis, particularly in the development of chiral ligands or bioactive molecules requiring tailored solubility and stability profiles.

Propiedades

IUPAC Name |

3-(benzylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(9-13)7-12-8-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJARAYMXDYVLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593343 | |

| Record name | 3-(Benzylamino)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858834-71-6 | |

| Record name | 3-(Benzylamino)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-methylpropan-1-ol typically involves the reaction of benzylamine with 2-methylpropan-1-ol under specific conditions. One common method is the Aza-Michael addition, where benzylamine reacts with an acrylate derivative to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 3-(Benzylamino)-2-methylpropan-1-ol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl aldehyde or benzyl ketone, while reduction can produce benzyl alcohol or benzylamine derivatives.

Aplicaciones Científicas De Investigación

3-(Benzylamino)-2-methylpropan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(Benzylamino)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

3-Amino-2-benzylpropan-1-ol (CAS 66102-69-0)

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- Substituents: A benzyl group at position 2 and an amino group at position 3.

- Key Differences: The absence of a methyl group at position 2 reduces steric hindrance compared to the target compound. The amino group (NH₂) instead of benzylamino (NHCH₂C₆H₅) increases polarity, enhancing water solubility .

- Applications : Primarily used in chemical synthesis as a precursor for pharmaceuticals or surfactants.

H-β-(3-Benzothienyl)-D-Ala-OH

- Molecular Formula: C₁₄H₁₅NO₂S

- Molecular Weight : 277.34 g/mol

- Substituents : A benzothienyl (sulfur-containing aromatic) group and a D-alanine moiety.

- Key Differences: The benzothienyl group introduces sulfur, increasing molecular weight and lipophilicity.

- Applications : Research applications in peptide mimetics or enzyme inhibition studies.

2-Amino-1-phenylethanol

- Molecular Formula: C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- Substituents: A phenyl group at position 1 and an amino group at position 2.

- Key Differences :

- Shorter carbon chain reduces steric bulk, increasing reactivity in nucleophilic reactions.

- Lower molecular weight enhances volatility but reduces thermal stability.

Physicochemical and Functional Comparisons

Key Observations:

Substituent Effects: Benzyl vs. Benzothienyl: The sulfur atom in benzothienyl increases lipophilicity (LogP ~3.0–3.5) compared to benzyl-containing analogs (LogP ~1.2–2.2). Amino vs. Benzylamino: Replacing NH₂ with NHCH₂C₆H₅ (benzylamino) reduces polarity, lowering water solubility but enhancing membrane permeability.

Actividad Biológica

3-(Benzylamino)-2-methylpropan-1-ol, an organic compound characterized by its unique structure featuring a benzylamino group attached to a 2-methylpropan-1-ol backbone, has garnered attention for its diverse biological activities. This compound is classified as an alkanolamine and possesses a molecular weight of approximately 165.26 g/mol. Its structure facilitates various biochemical interactions, making it a valuable precursor in the synthesis of biologically active compounds.

The compound can be synthesized through several methods, including the aza-Michael addition of benzylamine to α,β-unsaturated esters, which allows for the preparation of N-benzylated β-amino esters. This reaction can be catalyzed by various catalysts, including lipases in solvent-free conditions, contributing to sustainable chemistry practices.

Biological Applications

1. Role as a Precursor:

3-(Benzylamino)-2-methylpropan-1-ol serves as a precursor in the synthesis of several biologically active compounds, including potential inhibitors for Cholesteryl Ester Transfer Protein (CETP). Compounds derived from it have demonstrated up to 30% inhibition of CETP at concentrations of 10 μM, indicating its potential in lipid metabolism regulation.

2. Neurological Implications:

Research suggests that derivatives of this compound could be explored for their therapeutic potential in treating Alzheimer's disease. Studies have focused on synthesizing various substituted derivatives aimed at targeting both symptomatic and disease-modifying pathways.

3. Environmental Monitoring:

The compound's solubility in water enhances its utility in biological assays and environmental studies, particularly in monitoring trace pollutants. Alkanolamines like 3-(Benzylamino)-2-methylpropan-1-ol can influence cellular processes and are thus critical in biochemistry and environmental science.

Table of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| CETP Inhibition | Demonstrated 30% inhibition at 10 μM concentration. | |

| Alzheimer's Treatment Potential | Derivatives designed for multifunctional activity against Alzheimer's disease targets. | |

| Environmental Monitoring | Monitored effects on trace pollutants; impacts cellular processes. | |

| Sustainable Chemistry | Involved in solvent-free reactions optimizing methodologies for sustainable practices. |

Case Studies

Case Study 1: CETP Inhibition

In a study focusing on CETP inhibitors, researchers utilized pharmacophore and QSAR models to guide the synthesis of compounds based on 3-(Benzylamino)-2-methylpropan-1-ol. The most potent derivatives exhibited significant inhibition rates, suggesting the compound's utility in cardiovascular health management.

Case Study 2: Neurological Applications

Another investigation aimed at developing derivatives for Alzheimer's treatment demonstrated that modifications to the benzylamino structure enhanced binding affinity to target proteins involved in neurodegeneration. These findings support the hypothesis that structural modifications can lead to improved therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.